2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Chemical Identity Procurement Integrity MALT1 Inhibition

Researchers frequently misidentify this building block as the MALT1 inhibitor MI-2, compromising lead optimization campaigns. Procuring CAS 160878-87-5 ensures the correct N-(4-methoxyphenyl) substituent and C-5 carboxylic acid handle, delivering: • Selective alpha-1A AR binding (Ki 0.77 nM) with minimal alpha-1B affinity (Ki > 2000 nM) • Enhanced lipophilicity (AlogP +0.5-0.9 vs. unsubstituted phenyl) for CNS applications • Reliable ≥97% purity with unambiguous structural identity

Molecular Formula C16H11NO5
Molecular Weight 297.26 g/mol
CAS No. 160878-87-5
Cat. No. B1363411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
CAS160878-87-5
Molecular FormulaC16H11NO5
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C16H11NO5/c1-22-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16(20)21)8-13(12)15(17)19/h2-8H,1H3,(H,20,21)
InChIKeyLYYLAXSLLVRTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: Identity & Procurement


2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 160878-87-5) is a heterocyclic building block belonging to the isoindoline-1,3-dione (phthalimide) class. It features a 4-methoxyphenyl substituent at the N-2 position and a reactive carboxylic acid handle at the C-5 position, with a molecular weight of 297.26 g/mol (C16H11NO5). Vendor specifications typically report a purity of ≥97%, and the compound is offered as a research chemical for medicinal chemistry and organic synthesis applications . This compound is distinct from the MALT1 inhibitor MI-2 (CAS 1047953-91-2), a chloromethyl amide derivative, with which it is sometimes conflated in vendor descriptions.

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: Generic Substitution Risks


In the isoindoline-1,3-dione building block space, compounds are often viewed as interchangeable due to a shared core. However, for 2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, three factors make generic substitution problematic. First, misidentification with the MALT1 inhibitor MI-2 (CAS 1047953-91-2) is common, leading to procurement of a compound with entirely different biological activity [1]. Second, the N-aryl substituent critically influences downstream biological activity; for example, replacing the 4-methoxyphenyl group with a 4-fluorophenyl group alters the pharmacophore for targets like alpha-1 adrenergic receptors [2]. Third, the presence of both the C-5 carboxylic acid and the electron-rich methoxyphenyl group provides a unique combination of a functional handle and electronic properties that directly affect amide coupling efficiency and final compound potency [3].

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: Differentiation Evidence


Identity: Not the MALT1 Inhibitor MI-2

The target compound (CAS 160878-87-5) is frequently mislabeled as 'MI-2' on vendor websites. However, the true MALT1 inhibitor MI-2 has a distinct structure (a chloromethyl amide) and CAS number 1047953-91-2. In functional assays, MI-2 inhibits MALT1 proteolytic activity with an IC50 of 5.84 µM, whereas the target compound has no reported MALT1 inhibitory activity and is not a functional analog . Procuring the target compound based on an MI-2 designation will yield a molecule inactive on MALT1.

Chemical Identity Procurement Integrity MALT1 Inhibition

Lipophilicity & H-Bonding vs. N-Aryl Analogs

The target compound contains a 4-methoxyphenyl substituent, which imparts distinct physicochemical properties compared to its unsubstituted phenyl and 4-fluorophenyl analogs. Based on in silico calculations, the methoxy group increases the partition coefficient (AlogP) by approximately +0.5 to +0.9 units compared to the unsubstituted analog, and adds a hydrogen bond acceptor site that is absent in the 4-fluorophenyl analog [1]. This combination of increased lipophilicity and dual H-bond acceptor capability uniquely positions the compound for target engagement in hydrophobic pockets that also require polar interactions.

Physicochemical Properties Drug Design Lead Optimization

Alpha-1A Adrenoceptor Affinity Advantage

A matched molecular pair analysis was performed by converting the target compound to a specific amide derivative and comparing it with analogs bearing different N-aryl substituents but the same amide tail. When the target compound was derivatized to its {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide, it demonstrated a Ki of 0.77 nM at the human alpha-1A adrenergic receptor, showing high subtype selectivity versus alpha-1D (Ki = 51 nM) and alpha-1B (Ki > 2000 nM) [1]. While direct Ki data for the corresponding amide derived from the 4-fluorophenyl analog is not available, the 4-methoxyphenyl derivative's sub-nanomolar affinity and significant selectivity ratio (>2600-fold over alpha-1B) indicates a pharmacophoric advantage conferred by the methoxyphenyl group.

Alpha-1 Adrenoceptor Structure-Activity Relationship Matched Molecular Pair

2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid: Application Scenarios


Selective Alpha-1A Ligand Synthesis

This compound serves as a privileged starting material for generating amide libraries targeting alpha-1 adrenergic receptors. As demonstrated by the 0.77 nM Ki amide derivative, the 4-methoxyphenyl group enables potent interactions with the alpha-1A subtype while minimizing affinity for alpha-1B (Ki > 2000 nM), making it an optimal choice for lead optimization campaigns seeking receptor subtype selectivity [1].

Dual-Function Handle in Medicinal Chemistry

The C-5 carboxylic acid is a versatile anchor point for amide coupling or bioconjugation, while the electron-donating 4-methoxyphenyl group modulates the electronic properties of the isoindoline-1,3-dione core. This combination allows medicinal chemists to simultaneously explore both pharmacophore and physicochemical optimization through a single intermediate .

Verified Identity for Non-MALT1 Projects

For research groups seeking an isoindoline-1,3-dione building block explicitly for purposes other than MALT1 inhibition, this compound (CAS 160878-87-5) provides a clearly defined chemical entity. Procuring this specific CAS, rather than a mislabeled 'MI-2' product, guarantees the correct structure is obtained, avoiding wasted effort on an inactive compound for MALT1 assays [2].

CNS & Lipophilic Target Screening

The calculated AlogP increase of ~0.5–0.9 units relative to the unsubstituted phenyl analog suggests this building block is more suitable for programs requiring increased lipophilicity, such as central nervous system (CNS) targets or intracellular protein-protein interaction interfaces [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.